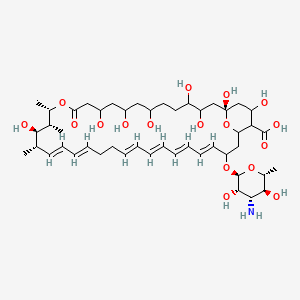

(1S,3S,4S,7S,9S,11S,15S,16R,17R,18S,19E,21E,25E,27E,29E,31E,35S,36R)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Mg/ml at about 28 °C: methanol 11.2, ethanol 1.2, chloroform 0.48, carbon tetrachloride 1.23, benzene 0.28, toluene 0.285, acetone 0.390, ethyl acetate 0.75, ethylene glycol 8.75

Insol in ether

In water, 3.60X10+2 mg/L at 24 °C

Synonyms

Canonical SMILES

Isomeric SMILES

Understanding Fungal Pathogenesis

Nystatin's mechanism of action involves binding to ergosterol, a sterol crucial for the integrity of fungal cell walls. This binding disrupts the cell membrane, leading to leakage of cellular contents and ultimately cell death []. By studying how Nystatin interacts with fungal cells, researchers gain valuable insights into fungal physiology and the mechanisms by which fungi cause disease. This knowledge is critical for developing new antifungal drugs with different targets.

Development of Selective Media

Nystatin's selective toxicity towards fungi makes it a key component in the development of culture media for isolating and identifying specific fungal pathogens. By incorporating Nystatin into media formulations, researchers can suppress the growth of bacteria and other unwanted microbes, allowing for the preferential growth of fungi. This selective approach is crucial for accurate diagnosis and characterization of fungal infections.

Investigating Drug Resistance

The emergence of fungal strains resistant to existing antifungal drugs, including Nystatin, is a growing concern. Researchers use Nystatin to study the mechanisms by which fungi develop resistance. By exposing fungi to sublethal concentrations of Nystatin and analyzing the resulting adaptations, scientists can identify potential targets for overcoming resistance and developing more effective antifungal therapies [].

Studying Fungal-Bacterial Interactions

Nystatin can be a useful tool in studying the complex interactions between fungi and bacteria. In some cases, fungi and bacteria can coexist or even form beneficial partnerships. Researchers can utilize Nystatin to selectively eliminate fungal components within a mixed culture, allowing for the isolation and study of the remaining bacterial population. This approach helps us understand how these microbial communities interact and influence human health [].

Nystatin is a polyene macrolide antibiotic primarily utilized as an antifungal agent. It is particularly effective against various species of yeast and fungi, especially Candida albicans, which is responsible for many mucosal and cutaneous infections. Nystatin operates by binding to ergosterol, a key component of the fungal cell membrane, leading to increased membrane permeability and ultimately cell death. Unlike many systemic antifungals, nystatin is not absorbed into the bloodstream when taken orally, making it suitable for treating localized infections in the gastrointestinal tract and on mucous membranes .

As mentioned earlier, Nystatin's antifungal activity stems from its interaction with ergosterol in fungal cell membranes. The polyene chain inserts itself into the membrane, creating pores that allow essential electrolytes and cellular components to leak out, leading to fungal cell death []. This mechanism is specific to fungi as mammalian cells lack ergosterol in their membranes [].

Nystatin's mechanism of action involves several critical chemical interactions:

- Binding to Ergosterol: Nystatin binds preferentially to ergosterol in fungal membranes, forming pores that disrupt the membrane's integrity. This binding alters the electrochemical gradients necessary for cell survival .

- Ion Leakage: The formation of these pores results in the leakage of potassium ions and other intracellular components, leading to fungal cell death .

- Lipid Peroxidation: Nystatin also induces lipid peroxidation within the fungal membrane, further compromising its structural integrity and function .

Nystatin is biosynthesized by the bacterium Streptomyces noursei. The synthesis involves complex enzymatic pathways:

- Polyketide Synthase Pathway: The initial formation of nystatin follows a polyketide synthase pathway involving multiple modules.

- Post-Synthetic Modifications: Following its synthesis, nystatin undergoes modifications by various enzymes such as P450 monooxygenases and glycosyltransferases to yield the final active compound .

Nystatin is primarily used for:

- Topical Treatments: Creams and ointments for skin infections.

- Oral Treatments: Suspensions for oral thrush and gastrointestinal candidiasis.

- Gastrointestinal Infections: Effective against infections of the stomach and intestines due to its localized action without systemic absorption .

Despite its effectiveness, nystatin has largely been replaced in some applications by newer antifungal agents like azoles and echinocandins due to their broader spectrum of activity and better absorption profiles.

Nystatin shares similarities with several other antifungal agents in the polyene class. Here are some notable comparisons:

| Compound | Mechanism of Action | Spectrum of Activity | Absorption | Unique Features |

|---|---|---|---|---|

| Nystatin | Binds to ergosterol; forms pores | Primarily yeasts | Minimal | Topical use; not absorbed systemically |

| Amphotericin B | Binds to ergosterol; forms pores | Broad-spectrum (yeasts & molds) | Poorly absorbed | Used for systemic fungal infections |

| Natamycin | Binds to ergosterol; forms pores | Yeasts and some molds | Minimal | Used in food preservation |

| Caspofungin | Inhibits β-(1,3)-D-glucan synthesis | Aspergillus & Candida species | Well absorbed | Echinocandin class; parenteral use |

Unique Aspects of Nystatin

Nystatin is unique due to its specific application for localized infections without systemic effects, making it a safer option for treating superficial fungal infections compared to others in its class that may cause significant side effects when absorbed systemically .

The biosynthesis of nystatin represents one of the most extensively characterized polyene macrolide antibiotic biosynthetic pathways. The complete genetic and biochemical understanding of nystatin production in Streptomyces noursei American Type Culture Collection 11455 has provided fundamental insights into polyketide biosynthesis mechanisms [1] [2]. This comprehensive biosynthetic system involves a complex interplay of modular polyketide synthases, post-polyketide synthase modification enzymes, and sophisticated regulatory networks that collectively orchestrate the production of this clinically important antifungal compound.

Genetic organization of nystatin biosynthetic gene cluster

The nystatin biosynthetic gene cluster spans approximately 123,580 base pairs of the Streptomyces noursei genome and represents the first completely sequenced polyene antibiotic biosynthetic gene cluster [1] [2]. This extensive DNA region contains all genes necessary for nystatin biosynthesis, including polyketide synthase genes, post-polyketide synthase modification genes, transport genes, and regulatory elements [1]. The cluster organization follows a characteristic pattern observed in streptomycete secondary metabolite gene clusters, with biosynthetic genes clustered together and flanked by regulatory and transport functions [3].

The gene cluster contains six genes encoding modular polyketide synthase proteins (nysA, nysB, nysC, nysI, nysJ, and nysK), which collectively assemble the 38-membered macrolactone ring characteristic of nystatin [1] [4]. Gene disruption experiments confirmed the essential role of each polyketide synthase gene in nystatin production, as all disruption mutants were unable to produce the antibiotic [1]. The cluster also includes genes for thioesterase function, deoxysugar biosynthesis and attachment, post-polyketide synthase modifications, antibiotic transport, and transcriptional regulation [1] [2].

Polyketide synthase (PKS) encoding genes

The polyketide synthase genes represent the core biosynthetic machinery for nystatin production and are organized as six distinct open reading frames that encode proteins functioning in a coordinated assembly line mechanism [1] [4]. The nysA gene encodes the loading module responsible for initiating nystatin biosynthesis with acetyl-coenzyme A as the starter unit [5]. This loading module contains ketosynthase, acyltransferase, dehydratase, and acyl carrier protein domains essential for primer unit selection and initial chain assembly [5].

The nysB gene encodes the first extender module that performs the initial chain elongation step using methylmalonyl-coenzyme A as the extender unit [1]. The organization of domains within NysB follows the typical modular polyketide synthase architecture with ketosynthase, acyltransferase, ketoreductase, and acyl carrier protein domains [6]. The interaction between NysA and NysB represents a critical control point in nystatin biosynthesis, as the ketosynthase domain of NysB exhibits strict specificity for acetyl-primed substrates [6] [7].

The nysC gene encodes the largest modular polyketide synthase protein described to date, consisting of 11,096 amino acids [1] [2]. This massive protein contains multiple extension modules that perform successive chain elongation and modification reactions during nystatin polyketide assembly [1]. The size and complexity of NysC reflect the extensive processing required to generate the characteristic polyene structure of nystatin [4] [8]. Genetic manipulation of nysC has yielded recombinant strains producing novel nystatin derivatives, demonstrating the potential for engineering this system [9].

The nysI and nysJ genes encode additional modular polyketide synthase proteins that contribute to the assembly line elongation process [1]. These proteins contain the standard complement of domains required for polyketide chain extension and modification [1]. The nysK gene encodes the terminal polyketide synthase module that performs the final condensation step and contains a thioesterase domain responsible for releasing the completed polyketide chain from the polyketide synthase complex [1]. The thioesterase domain also catalyzes the cyclization reaction that forms the characteristic macrolactone ring structure of nystatin [1].

Regulatory genes (nysRI, nysRII, nysRIII, nysRIV)

The nystatin biosynthetic gene cluster contains four essential regulatory genes (nysRI, nysRII, nysRIII, and nysRIV) that control antibiotic production through a sophisticated transcriptional regulatory network [3] [10]. Gene inactivation and complementation experiments demonstrated that all four regulatory genes are necessary for efficient nystatin production, while no significant roles could be established for two additional putative regulatory genes identified in the cluster [3] [10].

The nysRI, nysRII, and nysRIII genes are organized in an operon-like structure and encode transcriptional activators that function in a hierarchical regulatory cascade [3] [11]. The nysRI gene product appears to regulate its own promoter, which also drives expression of nysRII and nysRIII, creating a coordinated regulatory mechanism [3]. Disruption of nysRI has severe effects on nystatin production, reducing antibiotic levels to 0.5% of wild-type levels [3]. The polar effect of nysRI disruption on downstream genes nysRII and nysRIII emphasizes the importance of coordinated expression of these regulatory factors [3].

The nysRIV gene encodes a regulatory protein containing a Period-Arnt-Single-minded-like domain, suggesting this regulator may respond to cellular energy levels [3] [11]. NysRIV appears to occupy a central position in the regulatory hierarchy, as it can complement all nysR regulatory mutants and its expression from a heterologous promoter significantly stimulates nystatin production in wild-type strains [3]. The nysRIV promoter represents the strongest of the nys promoters studied and remains partially active even in the absence of other regulatory factors [3].

Expression analysis using reporter gene fusions revealed that the four regulators differentially affect promoter activity throughout the gene cluster [3] [10]. The primary targets for regulation include genes responsible for initiation of nystatin biosynthesis (particularly nysA encoding the loading module) and antibiotic transport functions [3] [11]. Cross-complementation experiments demonstrated functional overlap among the nysR genes, with some regulators capable of substituting for others under specific conditions [3]. This regulatory redundancy suggests the evolution of a robust control system ensuring reliable nystatin production under diverse environmental conditions [3].

Polyketide synthase machinery

The nystatin polyketide synthase system represents one of the most complex modular polyketide synthases characterized to date, consisting of six large multidomain proteins that function as an integrated assembly line [1] [4]. The modular organization follows the colinearity principle, where the order of modules corresponds to the sequence of chemical reactions performed during polyketide assembly [1]. Each module contains a specific set of catalytic domains that determine both the extender unit incorporated and the modifications performed on the growing polyketide chain [8] [7].

The assembly line initiates with the NysA loading module, which selects and loads the acetyl-coenzyme A starter unit onto the first acyl carrier protein domain [5] [6]. The loaded starter unit is then passed to the first extender module (NysB), which performs decarboxylative condensation with methylmalonyl-coenzyme A to extend the growing chain [1] [6]. Subsequent modules (contained within NysC, NysI, NysJ, and NysK) perform additional elongation steps using primarily malonyl-coenzyme A and occasionally methylmalonyl-coenzyme A as extender units [1] [8].

Module organization and domain architecture

The modular architecture of the nystatin polyketide synthase follows established principles of type I polyketide synthase organization, with each module containing a core set of condensing domains and optional modifying domains [1] [8]. The minimal module consists of a ketosynthase domain, an acyltransferase domain, and an acyl carrier protein domain, which together perform the basic chain elongation reaction [8] [12]. Additional domains such as ketoreductase, dehydratase, and enoylreductase domains provide optional modifications to the β-keto group formed during each condensation reaction [1] [8].

The NysA loading module contains a ketosynthase-like domain, an acyltransferase domain, a dehydratase domain, and an acyl carrier protein domain [5] [6]. The ketosynthase-like domain in loading modules differs from conventional ketosynthase domains in that it contains a serine residue rather than cysteine in the active site, and site-directed mutagenesis studies revealed that this serine residue is not essential for NysA function [5] [6]. The acyltransferase domain of NysA exhibits relaxed substrate specificity, capable of processing multiple acyl-coenzyme A substrates, though this flexibility is constrained by the strict specificity of the downstream NysB ketosynthase domain [6] [7].

The NysB module contains the standard ketosynthase, acyltransferase, ketoreductase, and acyl carrier protein domain organization characteristic of extender modules [6]. The ketosynthase domain of NysB plays a crucial role in controlling the substrate specificity of the nystatin polyketide synthase, as it exhibits strong preference for acetyl-primed substrates and effectively prevents the incorporation of alternative starter units [6] [7]. This strict specificity contrasts with the relaxed substrate recognition of the NysA acyltransferase domain and represents a key checkpoint in maintaining the fidelity of nystatin biosynthesis [6].

The NysC protein represents the largest modular polyketide synthase characterized to date and contains multiple extension modules within a single polypeptide [1] [9]. Genetic manipulation of NysC through targeted deletion of ketoreductase domains has produced novel nystatin derivatives with altered double bond patterns, demonstrating the modular nature of this system [9] [8]. The NysK terminal module contains a thioesterase domain at its carboxyl terminus, which catalyzes both the final condensation reaction and the release and cyclization of the completed polyketide chain [1].

Acyltransferase specificity

The acyltransferase domains within the nystatin polyketide synthase system exhibit distinct substrate specificities that determine the incorporation pattern of extender units during polyketide assembly [1] [6]. The loading module acyltransferase (NysA) demonstrates remarkable flexibility in substrate recognition, capable of processing acetyl-coenzyme A, malonyl-coenzyme A, and even alternative acyl substrates such as butyryl-coenzyme A under specific conditions [6] [7]. This substrate promiscuity was demonstrated through domain swapping experiments and cross-complementation studies with heterologous polyketide synthase systems [6].

Site-directed mutagenesis of specific amino acid residues within the NysA acyltransferase domain revealed critical determinants of substrate specificity [6]. Mutations at positions His185 and Phe187 affected the ability of NysA to initiate nystatin biosynthesis, and combination of these mutations with alterations in the ketosynthase-like domain provided evidence for functional interaction between these catalytic domains [6]. The interplay between acyltransferase and ketosynthase domains represents a sophisticated mechanism for ensuring proper substrate selection and processing during polyketide assembly [6].

The extender module acyltransferase domains exhibit more restricted substrate specificities, with most modules designed to process either malonyl-coenzyme A or methylmalonyl-coenzyme A [1] [8]. The NysB acyltransferase domain specifically recognizes methylmalonyl-coenzyme A, contributing to the incorporation of the propionate-derived unit that forms the characteristic methyl branch in the nystatin structure [1] [6]. Subsequent modules primarily utilize malonyl-coenzyme A as the extender unit, with occasional methylmalonyl-coenzyme A incorporation at specific positions determined by the acyltransferase domain specificity [1].

The precise control of acyltransferase specificity ensures the accurate assembly of the nystatin polyketide chain with the correct pattern of methyl branches and double bonds [8]. Efforts to engineer alternative acyltransferase specificities through domain swapping and mutagenesis have met with limited success, suggesting that substrate recognition involves complex interactions between multiple active site residues and potentially other domains within the polyketide synthase modules [6] [7].

Function of NysC as largest modular PKS

The NysC protein functions as the central component of the nystatin polyketide synthase assembly line and holds the distinction of being the largest modular polyketide synthase protein characterized to date at 11,096 amino acids [1] [2]. This massive polypeptide contains multiple extension modules that collectively perform a significant portion of the chain elongation and modification reactions required for nystatin biosynthesis [1]. The modular organization within NysC follows the established colinearity principle, with each module performing a specific set of reactions before passing the growing intermediate to the next module in the sequence [9] [8].

Genetic analysis of NysC has provided crucial insights into the functional organization of this complex protein [9]. Targeted disruption of specific domains within NysC, particularly the enoylreductase domain in module 5, resulted in the production of novel nystatin derivatives with altered polyene structures [9] [8]. The resulting mutant strain produced hexaene nystatin analogues instead of the normal tetraene structure, demonstrating that individual domains within NysC can be manipulated without completely disrupting the overall assembly line function [9].

The size and complexity of NysC reflect the intricate processing requirements for generating the characteristic structural features of nystatin [8]. Each module within NysC contains a specific complement of catalytic domains that determine both the extender unit incorporated and the degree of reduction applied to the β-keto group formed during condensation [8]. The presence of dehydratase and enoylreductase domains in some modules creates the alternating pattern of reduced and unreduced positions that ultimately gives rise to the polyene structure characteristic of nystatin [1] [8].

The assembly line organization within NysC requires precise coordination between modules to ensure efficient transfer of growing intermediates [12]. The modular boundaries are defined by flexible linker regions that allow the necessary conformational changes for substrate transfer while maintaining the overall structural integrity of the protein [12]. The successful function of NysC as a single polypeptide containing multiple modules demonstrates the remarkable evolutionary optimization of polyketide synthase systems for the production of structurally complex natural products [8].

Post-PKS modifications

Following assembly of the nystatin macrolactone ring by the polyketide synthase system, the resulting aglycone undergoes several post-polyketide synthase modifications that are essential for biological activity [1] [13]. These modifications include hydroxylation reactions, oxidation of methyl groups, and attachment of the mycosamine deoxysugar moiety [1] [13]. The post-polyketide synthase modification enzymes are encoded within the nystatin biosynthetic gene cluster and function in a coordinated manner to convert the initially formed aglycone into the final bioactive nystatin molecule [1] [14].

The temporal organization of post-polyketide synthase modifications follows a specific sequence that ensures proper substrate recognition and efficient conversion to the final product [13] [14]. Gene inactivation studies have revealed the individual contributions of each modification enzyme and demonstrated the importance of these modifications for nystatin biological activity [13] [14]. The integration of post-polyketide synthase modifications with the polyketide synthase assembly line represents a sophisticated biosynthetic strategy that maximizes the structural diversity and biological activity of the final antibiotic product [13].

P450 monooxygenase (NysL) hydroxylation

The NysL protein represents a crucial post-polyketide synthase modification enzyme that catalyzes the hydroxylation of 10-deoxynystatin at position C-10 to generate the final nystatin product [13] [15]. This cytochrome P450 monooxygenase belongs to a specialized class of P450 enzymes involved in polyene macrolide biosynthesis and exhibits remarkable specificity for its macrolactone substrate [13] [16]. Gene inactivation experiments confirmed the essential role of NysL in nystatin biosynthesis, as nysL deletion mutants accumulated 10-deoxynystatin as the major product [13] [16].

The biochemical characterization of NysL has provided detailed insights into the mechanism of this stereospecific hydroxylation reaction [13] [16]. Heterologous expression and purification of recombinant NysL enabled in vitro enzyme assays that demonstrated the efficient conversion of 10-deoxynystatin to nystatin in the presence of appropriate electron-donating systems [13]. The reaction requires nicotinamide adenine dinucleotide phosphate and a complete electron transport chain consisting of ferredoxin and ferredoxin-nicotinamide adenine dinucleotide phosphate reductase [13] [16].

Kinetic analysis of purified recombinant NysL revealed a Michaelis constant (Km) of 24 ± 3 micromolar and a turnover number (kcat) of 1.6 ± 0.2 per second for the hydroxylation of 10-deoxynystatin [13]. These kinetic parameters are comparable to those observed for other macrolide-specific P450 monooxygenases and indicate efficient substrate processing [13]. Importantly, no substrate or product inhibition was observed under the assay conditions, suggesting that NysL can function effectively even at high substrate concentrations [13] [16].

The crystal structure of NysL bound to nystatin has provided atomic-level insights into the structural basis for substrate recognition and stereospecific hydroxylation [17]. The structure reveals specific interactions between the enzyme active site and the macrolactone substrate that determine the precise positioning required for C-10 hydroxylation [17]. Comparison with the related AmphL enzyme, which hydroxylates amphotericin at C-8 rather than C-10, revealed the structural determinants that control the depth of substrate penetration into the active site [17]. These structural insights have important implications for understanding the evolutionary relationships among polyene macrolide P450 monooxygenases and for potential engineering efforts aimed at altering hydroxylation specificity [13] [17].

Oxidation reactions in biosynthetic pathway

The nystatin biosynthetic pathway includes several oxidation reactions that modify the polyketide aglycone and contribute to the characteristic structural features of the final antibiotic [1] [13]. In addition to the C-10 hydroxylation catalyzed by NysL, the pathway includes oxidation of the methyl group at C-16 to form the carboxylic acid moiety that is essential for nystatin biological activity [1]. This oxidation is presumably catalyzed by the NysN P450 monooxygenase, although direct experimental evidence for this assignment remains to be established [1] [18].

The NysN protein shares significant sequence similarity with other P450 monooxygenases involved in polyene macrolide biosynthesis and is predicted to catalyze the multistep oxidation of the C-16 methyl group [1] [18]. This oxidation likely proceeds through alcohol and aldehyde intermediates to generate the final carboxyl group [1]. The carboxyl functionality at C-16 plays a crucial role in nystatin biological activity, as it participates in the formation of hydrogen bonds between antibiotic molecules that stabilize the membrane-spanning channels responsible for antifungal activity [14] [19].

The coordinate regulation of oxidation reactions within the nystatin biosynthetic pathway ensures efficient conversion of the initially formed aglycone to the final bioactive product [1] [13]. The NysM protein functions as a ferredoxin that provides electrons for the P450 monooxygenase systems, demonstrating the integration of electron transport with oxidative modifications [1] [18]. This ferredoxin consists of 64 amino acids and presumably constitutes a component of both the NysL and NysN monooxygenase systems [1].

The timing and coordination of oxidation reactions may be influenced by the transport systems that move nystatin-related intermediates and products across cellular membranes [20] [21]. Studies of the NysH-NysG transport system revealed that efficient C-10 hydroxylation requires proper efflux of nystatin intermediates, suggesting coupling between modification and transport processes [20] [21]. This integration of biosynthesis and transport represents an additional level of control that ensures efficient production of the final antibiotic product [20].

Mycosamine biosynthesis and attachment

The attachment of the mycosamine deoxyaminosugar to the nystatin aglycone represents a critical post-polyketide synthase modification that is essential for biological activity [14] [22]. The mycosamine moiety is attached to the C-19 carbon of the macrolactone ring through a β-glycosidic bond and plays a crucial role in nystatin interaction with fungal cell membranes [14] [19]. The biosynthesis of mycosamine requires three genes (nysDI, nysDII, and nysDIII) that encode enzymes for deoxysugar biosynthesis and attachment [14] [22].

Gene inactivation studies confirmed the essential roles of all three genes in mycosamine biosynthesis and attachment [14] [22]. Mutants deficient in nysDI or nysDII produced nystatinolide and 10-deoxynystatinolide as major products, demonstrating the failure to attach the mycosamine moiety [14]. The biological activity of these aglycone compounds was severely reduced compared to nystatin, confirming the importance of the deoxysugar for antifungal activity [14] [19]. Both antifungal and hemolytic activities were significantly diminished in the absence of mycosamine, indicating that this modification affects the fundamental mechanism of membrane interaction [14].

Functions of nysDI, nysDII, and nysDIII genes

The nysDI gene encodes a glycosyltransferase responsible for attaching the completed mycosamine deoxysugar to the nystatin aglycone [14] [22]. This enzyme catalyzes the formation of the β-glycosidic bond between guanosine diphosphate-mycosamine and the C-19 hydroxyl group of nystatinolide [14]. Gene inactivation experiments demonstrated that nysDI deletion mutants accumulated nystatinolide and 10-deoxynystatinolide as major products, with only trace amounts of nystatin detected [14] [19]. The presence of small amounts of nystatin in the nysDI mutant suggests the existence of an alternative glycosyltransferase with low efficiency for mycosamine attachment [14].

Complementation of the nysDI mutant with the intact gene restored nystatin biosynthesis to approximately 55% of wild-type levels, confirming the specific role of this enzyme in mycosamine attachment [14] [19]. The substrate specificity of NysDI appears to be quite strict, as the enzyme shows strong preference for guanosine diphosphate-mycosamine over other deoxysugar substrates [14]. This specificity contrasts with the more relaxed substrate recognition observed for the corresponding enzyme in amphotericin biosynthesis [14].

The nysDII gene encodes an aminotransferase that catalyzes the formation of the amino group in mycosamine [14] [22]. This enzyme converts guanosine diphosphate-4-keto-6-deoxy-D-mannose to guanosine diphosphate-mycosamine through a transamination reaction [14] [19]. Gene inactivation of nysDII resulted in a mutant that produced nystatinolide at very low levels, suggesting that the NysDI glycosyltransferase has strong preference for the aminosugar substrate [14]. Complementation of the nysDII mutant restored nystatin production and reduced nystatinolide accumulation, confirming the role of this gene in mycosamine biosynthesis [14].

The nysDIII gene encodes a guanosine diphosphate-mannose 4,6-dehydratase that catalyzes the first committed step in mycosamine biosynthesis [14] [22]. This enzyme converts guanosine diphosphate-D-mannose to guanosine diphosphate-4-keto-6-deoxy-D-mannose through a nicotinamide adenine dinucleotide-dependent dehydration reaction [14] [19]. Heterologous expression and purification of recombinant NysDIII confirmed its dehydratase activity through in vitro enzyme assays [14]. The activity was monitored spectrophotometrically by detection of the enolate anion of guanosine diphosphate-4-keto-6-deoxy-D-mannose at 318 nanometers [14].

GDP-mannose dehydratase activity

The guanosine diphosphate-mannose 4,6-dehydratase activity of NysDIII represents the initial step in the conversion of primary metabolic precursors to the specialized deoxysugar components required for nystatin biosynthesis [14] [19]. This enzyme catalyzes the dehydration of guanosine diphosphate-D-mannose at the C-4 and C-6 positions to generate guanosine diphosphate-4-keto-6-deoxy-D-mannose [14]. The reaction mechanism involves nicotinamide adenine dinucleotide-dependent oxidation coupled with water elimination to form the characteristic keto-deoxy structure [23] [24].

Biochemical characterization of recombinant NysDIII expressed in Escherichia coli confirmed the predicted dehydratase activity [14] [19]. The enzyme was successfully expressed with both amino-terminal histidine tags and carboxyl-terminal Flag tags, with the Flag-tagged version showing significantly higher specific activity [14]. The reaction products were analyzed by high-performance liquid chromatography, confirming the conversion of guanosine diphosphate-mannose to guanosine diphosphate-4-keto-6-deoxy-D-mannose [14].

The dehydratase reaction catalyzed by NysDIII follows a mechanism similar to other guanosine diphosphate-mannose 4,6-dehydratases characterized from various organisms [23] [24]. The reaction involves the formation of an enolate intermediate that can be detected spectrophotometrically due to its characteristic absorption at 318 nanometers [14]. This spectroscopic property provides a convenient assay method for monitoring enzyme activity and has been used to characterize the kinetic properties of the recombinant enzyme [14].

The substrate specificity of NysDIII appears to be restricted to guanosine diphosphate-mannose, consistent with its role in the dedicated mycosamine biosynthetic pathway [14] [19]. The enzyme shows no activity toward other nucleotide diphosphate sugars, indicating adaptation to the specific requirements of polyene macrolide biosynthesis [14]. This specificity ensures that the mycosamine biosynthetic pathway operates independently of other deoxysugar biosynthetic pathways that may be present in the producing organism [19].

Glycosyltransferase mechanism

The glycosyltransferase mechanism employed by NysDI for mycosamine attachment follows the established principles of nucleotide diphosphate sugar-dependent glycosyl transfer reactions [14] [25]. The enzyme catalyzes the nucleophilic substitution of the β-phosphate group of guanosine diphosphate-mycosamine by the C-19 hydroxyl group of nystatinolide, resulting in formation of the β-glycosidic bond characteristic of nystatin [14]. This reaction proceeds with inversion of configuration at the anomeric carbon, consistent with a direct displacement mechanism [25].

The substrate recognition mechanism of NysDI involves specific binding interactions with both the nucleotide diphosphate-sugar donor and the macrolactone acceptor substrates [14] [19]. The enzyme demonstrates remarkable specificity for guanosine diphosphate-mycosamine as the donor substrate, as evidenced by the accumulation of aglycone products in nysDII mutants deficient in mycosamine biosynthesis [14]. This specificity contrasts with some other polyene macrolide glycosyltransferases that can process alternative deoxysugar substrates [14].

The acceptor substrate recognition involves specific interactions with the nystatinolide aglycone that position the C-19 hydroxyl group for optimal nucleophilic attack on the anomeric carbon of the mycosamine donor [14]. The enzyme shows no activity toward 10-deoxynystatinolide, indicating that the C-10 hydroxyl group may be required for proper substrate binding or enzyme activation [14]. This substrate requirement suggests coordination between the hydroxylation and glycosylation steps in nystatin biosynthesis [14].

Purity

Physical Description

Color/Form

Yellow to tan powder

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 7.08 (est)

Odor

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 5 of 7 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 2 of 7 companies with hazard statement code(s):;

H300 (50%): Fatal if swallowed [Danger Acute toxicity, oral];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H372 (50%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Therapeutic Uses

MEDICATION (VET):Antifungal; growth promotant

MEDICATION (VET): /Used in treatment of/ intestinal mycosis due to Candida albicans in poultry; occasionally orally in cats and dogs in suspected Candida intestinal overgrowth following antibiotic therapy, and also topically ... as cream or ointment on skin lesions ...

Nystatin vaginal tablets are used as lozenges to treat oropharyngeal candidiasis since their slow dissolution rate provides prolonged oral contact. /NOT included in US product labeling/

For more Therapeutic Uses (Complete) data for NYSTATIN (9 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

ATC Code

A07 - Antidiarrheals, intestinal antiinflammatory/antiinfective agents

A07A - Intestinal antiinfectives

A07AA - Antibiotics

A07AA02 - Nystatin

D - Dermatologicals

D01 - Antifungals for dermatological use

D01A - Antifungals for topical use

D01AA - Antibiotics

D01AA01 - Nystatin

G - Genito urinary system and sex hormones

G01 - Gynecological antiinfectives and antiseptics

G01A - Antiinfectives and antiseptics, excl. combinations with corticosteroids

G01AA - Antibiotics

G01AA01 - Nystatin

Mechanism of Action

... /Antimicrobial/ agents that act directly on the cell membrane of the microorganism, affecting permeability and leading to leakage of intracellular compounds; these include ... the polyene antifungal agents nystatin ... which bind to cell-wall sterols ...

Vapor Pressure

Pictograms

Acute Toxic;Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Nystatin is poorly absorbed from the GI tract, and detectable blood concentrations are not obtained after usual doses. Following oral administration, nystatin is excreted almost entirely in feces as unchanged drug.

In healthy individuals, mean salivary nystatin concentrations in excess of those required in vitro for growth inhibition of clinically important Candida persist for approximately 2 hours after the beginning of oral dissolution of two nystatin lozenges (400,000 units) administered simultaneously.

Not absorbed following topical application to intact skin or mucous membranes.

For more Absorption, Distribution and Excretion (Complete) data for NYSTATIN (6 total), please visit the HSDB record page.

Metabolism Metabolites

Wikipedia

Drug Warnings

Adverse effects occur infrequently with oral nystatin therapy. Mild and transitory nausea, vomiting, GI distress, and diarrhea have occurred; high oral doses (e.g., greater than 5 million units daily) are most likely to produce these adverse GI effects. Hypersensitivity reactions have been reported very rarely.

Patients should be instructed to contact their physician if symptoms of irritation or sensitization occur during nystatin therapy. Patients should be warned against interrupting or discontinuing vaginal nystatin therapy during a prescribed regimen, even during menstruation or if symptomatic relief occurs after only a few days of therapy, unless otherwise instructed by their physician. Patients should be advised that adjunctive measures such as therapeutic douches are not necessary and may be inadvisable during vaginal nystatin therapy; however, cleansing douches may be used in nonpregnant women, if desired, for aesthetic effect.

Adverse reactions to topically applied nystatin are very infrequent, even during prolonged use. Irritation has occurred rarely. Hypersensitivity reactions to nystatin have been reported only rarely; however, preservatives (eg, ethylenediamine, parabens, thimerosal) in some of the formulations are associated with a high incidence of contact dermatitis. An acneiform eruption has occurred rarely following topical application of nystatin and triamcinolone acetonide.

For more Drug Warnings (Complete) data for NYSTATIN (9 total), please visit the HSDB record page.

Use Classification

Methods of Manufacturing

Polyene antifungal antibiotic complex containing 3 biologically active compounds, A1,A2,A3. Produced by Streptomyces noursei, S. aureus and other Streptomyces spp.

General Manufacturing Information

/Used/ mostly as antifungal feed additive in control or treatment of crop ... US feed additive regulations use 2,800 units/mg. ... US regulations established zero tolerance for its residue in or on uncooked tissues or by-products (including eggs) of treated animals or poultry if used for human consumption.

Used as food additive permitted in feed and drinking water of animals and ... also permitted in food for human consumption.

Nystatin was found in the mycelium of Streptomyces noursei in 1950 and produced on an industrial scale by Squibb & Sons Co. in 1954. This antibiotic was used orally and topically as the first clinically applied polyene macrolide with antifungal properties.

Analytic Laboratory Methods

A flow microcalorimetric procedure has been developed for bioassay of nystatin. It is assayed by monitoring its effect on respiring culture of saccharomyces cerevisiae.

It is concluded that the newer methods of assay are as reproducible & reliable as agar diffusion & turbidimetric methods & that they are generally more sensitive.

Method: AOAC 974.48; Procedure: microbiological method; Analyte: nystatin; Matrix: feeds; Detection Limit: not provided.

For more Analytic Laboratory Methods (Complete) data for NYSTATIN (12 total), please visit the HSDB record page.

Clinical Laboratory Methods

Storage Conditions

Most nystatin preparations for topical application to the skin should be stored at 15-30 °C and protected from freezing. Mycostatin® vaginal tablets should be stored at 2-15 °C. Nystatin lozenges for oral topical administration should be stored in tight, light-resistant containers and refrigerated at 2-8 °C.

Stability Shelf Life

Affected by air and moisture

The substance is amphoteric, but aqueous and alkaline solutions are unstable. Nystatin shows optimum stability in phosphate - citrate buffers at pH 5.7. If kept refrigerated, the pure substance can be stored for several months without loss of activity.

Nystatin deteriorates on exposure to heat, light, moisture, or air.

2: Blyth CC, Barzi F, Hale K, Isaacs D. Chemoprophylaxis of neonatal fungal infections in very low birthweight infants: efficacy and safety of fluconazole and nystatin. J Paediatr Child Health. 2012 Sep;48(9):846-51. doi: 10.1111/j.1440-1754.2012.02543.x. Review. PubMed PMID: 22970680.

3: Isaacs D. Fungal prophylaxis in very low birth weight neonates: nystatin, fluconazole or nothing? Curr Opin Infect Dis. 2008 Jun;21(3):246-50. doi: 10.1097/QCO.0b013e3282f8adab. Review. PubMed PMID: 18448968.

4: Lye WC. Nystatin prophylaxis for fungal peritonitis: to be or not to be? Perit Dial Int. 2007 Sep-Oct;27(5):511-3. Review. PubMed PMID: 17704437.

5: Fjaervik E, Zotchev SB. Biosynthesis of the polyene macrolide antibiotic nystatin in Streptomyces noursei. Appl Microbiol Biotechnol. 2005 Jun;67(4):436-43. Epub 2005 Feb 8. Review. PubMed PMID: 15700127.

6: Gøtzsche PC, Johansen HK. Nystatin prophylaxis and treatment in severely immunodepressed patients. Cochrane Database Syst Rev. 2002;(4):CD002033. Review. Update in: Cochrane Database Syst Rev. 2014;9:CD002033. PubMed PMID: 12519566.

7: Gøtzsche PC, Johansen HK. Nystatin prophylaxis and treatment in severely immunodepressed patients. Cochrane Database Syst Rev. 2002;(2):CD002033. Review. Update in: Cochrane Database Syst Rev. 2002;(4):CD002033. PubMed PMID: 12076436.

8: Arikan S, Rex JH. Nystatin LF (Aronex/Abbott). Curr Opin Investig Drugs. 2001 Apr;2(4):488-95. Review. PubMed PMID: 11566004.

9: Gotzsche PC, Johansen HK. Nystatin prophylaxis and treatment in severely immunodepressed patients. Cochrane Database Syst Rev. 2000;(2):CD002033. Review. Update in: Cochrane Database Syst Rev. 2002;(2):CD002033. PubMed PMID: 10796846.

10: Alvarez Alvarez ME, Sánchez-Sousa A, Baquero F. A reevaluation of nystatin in prophylaxis and treatment of oropharyngeal candidiasis. Rev Esp Quimioter. 1998 Dec;11(4):295-315. Review. PubMed PMID: 9990144.

11: Rosenberger A, Tebbe B, Treudler R, Orfanos CE. [Acute generalized exanthematous pustulosis, induced by nystatin]. Hautarzt. 1998 Jun;49(6):492-5. Review. German. PubMed PMID: 9675578.

12: Schäfer-Korting M, Blechschmidt J, Korting HC. Clinical use of oral nystatin in the prevention of systemic candidosis in patients at particular risk. Mycoses. 1996 Sep-Oct;39(9-10):329-39. Review. PubMed PMID: 9009654.

13: Taylor TL. Nystatin prophylaxis in immunocompromised children. Ann Pharmacother. 1996 May;30(5):534-5. Review. PubMed PMID: 8740337.

14: Palková Z, Vondrejs V. Nystatin-rhodamine B assay for estimating activity of killer toxin from Kluyveromyces lactis. Methods Mol Biol. 1996;53:325-9. Review. PubMed PMID: 8924993.

15: Akaike N, Harata N. Nystatin perforated patch recording and its applications to analyses of intracellular mechanisms. Jpn J Physiol. 1994;44(5):433-73. Review. PubMed PMID: 7534361.

16: Finkelstein A, Holz R. Aqueous pores created in thin lipid membranes by the polyene antibiotics nystatin and amphotericin B. Membranes. 1973;2:377-408. Review. PubMed PMID: 4585230.

17: Witten VH, Katz SI. Nystatin. Med Clin North Am. 1970 Sep;54(5):1329-37. Review. PubMed PMID: 4919155.

18: Gemeinhardt H. [What is nystatin?]. Z Arztl Fortbild (Jena). 1966 Apr 15;60(8):503-6. Review. German. PubMed PMID: 4862458.

Explore Compound Types